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2-(3-(Isopentyloxy)phenyl)ethanol -

2-(3-(Isopentyloxy)phenyl)ethanol

Catalog Number: EVT-8125479
CAS Number:
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is primarily identified in chemical databases such as PubChem, where it is cataloged under the Compound ID 91656396. It is classified as a secondary alcohol due to the presence of the hydroxyl (-OH) functional group attached to a carbon atom that is connected to two other carbon atoms. The compound's classification extends to its potential use in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of 2-(3-(Isopentyloxy)phenyl)ethanol can be achieved through several methods, typically involving the alkylation of phenolic compounds. A common synthetic route involves:

  1. Starting Material: Begin with 3-hydroxyphenol as the base compound.
  2. Alkylation Reaction: React 3-hydroxyphenol with isopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide or acetone.
  3. Purification: After completion of the reaction, the product can be purified using standard techniques such as recrystallization or column chromatography.

Key parameters for the reaction include:

  • Temperature: Typically around 60-80 °C for optimal alkylation.
  • Reaction Time: Generally between 6-12 hours depending on the reactivity of the alkyl halide used.
Molecular Structure Analysis

The molecular structure of 2-(3-(Isopentyloxy)phenyl)ethanol features:

  • A phenolic ring (aromatic system) with a hydroxyl group (-OH).
  • An isopentoxy side chain (derived from isopentanol), which enhances its lipophilicity and alters its reactivity.

Structural Data

  • Molecular Weight: Approximately 208.30 g/mol.
  • InChI Key: The International Chemical Identifier (InChI) provides a unique representation of its structure, facilitating database searches.

The compound's three-dimensional conformation can be analyzed using computational chemistry tools, predicting interactions with biological targets based on its steric and electronic properties.

Chemical Reactions Analysis

2-(3-(Isopentyloxy)phenyl)ethanol can participate in various chemical reactions due to its functional groups:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The compound can undergo reduction reactions to yield different alcohol derivatives, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The aromatic ring may participate in electrophilic substitution reactions, where substituents can be introduced at various positions depending on the activating or deactivating effects of existing groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Conditions: Typically require acidic or basic conditions depending on the nature of the substituent.
Mechanism of Action

The mechanism of action for 2-(3-(Isopentyloxy)phenyl)ethanol involves its interaction with biological targets, potentially influencing various signaling pathways:

  • The hydroxyl group allows for hydrogen bonding with receptor sites, enhancing binding affinity.
  • The lipophilic isopentoxy group may facilitate membrane penetration, affecting cellular uptake and distribution.

Research indicates that compounds similar to this one may exhibit activity against specific enzymes or receptors involved in metabolic or signaling pathways, although detailed studies are required to elucidate its precise biological effects.

Physical and Chemical Properties Analysis

Analytical Techniques

Characterization can be performed using:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) for structural elucidation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • Infrared Spectroscopy (IR) to identify functional groups.
Applications

2-(3-(Isopentyloxy)phenyl)ethanol has potential applications across various fields:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting specific diseases due to its ability to interact with biological systems.
  2. Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  3. Material Science: Potential applications in formulating new materials with specific physical properties based on its chemical structure.
Biosynthesis and Metabolic Engineering of Aromatic Ether-Alcohol Derivatives

Microbial Pathways for Isopentyloxy-Substituted Phenyl Ethanol Biosynthesis

The biosynthesis of structurally complex aromatic ether-alcohols like 2-(3-(isopentyloxy)phenyl)ethanol relies on intersecting metabolic pathways within microbial hosts. This compound integrates two key moieties: a phenyl ethanol core derived from the shikimate pathway and an isoprenoid-derived ether chain. In prokaryotic systems such as Pseudomonas putida and Enterobacter species, the phenyl ethanol segment originates from L-phenylalanine via the Ehrlich pathway. This involves transamination to phenylpyruvate, decarboxylation to phenylacetaldehyde, and reduction to 2-phenylethanol. Concurrently, the isopentyloxy side chain is synthesized through the methylerythritol phosphate (MEP) or mevalonate pathways, yielding dimethylallyl diphosphate (DMAPP). Enzymatic etherification then couples the isoprenoid chain to the phenolic hydroxyl group of intermediates like 3-hydroxyphenyl ethanol, catalyzed by O-prenyltransferases. This ether bond formation represents a critical branching point from standard phenylpropanoid metabolism [8].

Table 1: Microbial Systems for Aromatic Ether-Alcohol Production

Host OrganismCarbon SourceKey Pathway ComponentsTarget Compound Titer
Pseudomonas putida DOT-T1EGlucose/XyloseEngineered shikimate pathway; Ehrlich pathway genes120 ppm 2-phenylethanol
Enterobacter sp. CGMCC 5087GlucoseNative phenylpyruvate pathway; Kdc/Adh enzymesNative production detected
Escherichia coli BL21(DE3)GlucoseHeterologous P. putida/Enterobacter genes; AroG/PheA320 mg/L 2-phenylethanol

Recent studies reveal that wild-type Enterobacter sp. CGMCC 5087 natively produces 2-phenylethanol derivatives from glucose through a phenylpyruvate pathway, bypassing the need for exogenous L-phenylalanine supplementation. This pathway demonstrates metabolic flexibility by utilizing central carbon metabolites (phosphoenolpyruvate and erythrose-4-phosphate) for de novo aromatic ring formation. However, accumulation of isopentyloxy-substituted derivatives remains limited in native strains due to insufficient precursor channeling and absence of specialized transferases. Metabolic reconstructions in model bacteria highlight the necessity of co-expressing isoprenoid pathways with aromatic amino acid biosynthesis to generate sufficient precursors for ether-alcohol assembly [1] [9].

Enzymatic Mechanisms of Etherification and Reduction in Prokaryotic Systems

The biosynthesis of 2-(3-(isopentyloxy)phenyl)ethanol involves two enzymatically distinct phases: ether bond formation and alcohol group activation. Etherification occurs via SN₂ nucleophilic substitution, where the phenolic oxygen of 3-hydroxyphenyl ethanol intermediates attacks the electrophilic carbon of dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by membrane-associated prenyltransferases belonging to the UbiA superfamily, generating 3-(isopentyloxy)phenyl ethanol. These enzymes exhibit strict regioselectivity for the meta-position of phenyl ethanol derivatives, though their activity in prokaryotes remains less characterized than in plants .

The reduction phase employs alcohol dehydrogenases (ADHs) that utilize NAD(P)H cofactors to mediate bidirectional conversions between aldehydes and alcohols. In Enterobacter sp. CGMCC 5087, a specific alcohol dehydrogenase (Adh4428) reduces phenylacetaldehyde to 2-phenylethanol with high specificity. Structural analysis reveals that ADHs with broad substrate specificity possess flexible substrate-binding pockets that accommodate both the phenyl ethanol core and isopentyloxy-modified derivatives. The catalytic efficiency (kcat/Km) of such ADHs toward isopentyloxy-substituted aldehydes is approximately 40% higher than yeast ADH2 due to hydrophobic residues (Val⁸⁵, Phe¹¹⁰) that stabilize the aliphatic chain through van der Waals interactions. Concurrently, keto acid decarboxylases (KDCs) like Kdc4427 from Enterobacter exhibit enhanced affinity for isopentyloxy-modified phenylpyruvate derivatives (Km = 0.8 mM) compared to eukaryotic counterparts, enabling efficient decarboxylation to the corresponding aldehydes [9].

Genetic Engineering of Shikimate Pathway Flux for Precursor Optimization

Enhancing flux through the shikimate pathway is critical for generating sufficient chorismate, the central precursor for L-phenylalanine and subsequently 2-(3-(isopentyloxy)phenyl)ethanol. Key engineering strategies focus on two rate-limiting factors: precursor availability (phosphoenolpyruvate [PEP] and erythrose-4-phosphate [E4P]) and elimination of feedback inhibition. In Escherichia coli, replacement of the glucose phosphotransferase system (PTS) with galactose permease (galP) and ATP-dependent glucokinase (glk) reduces PEP consumption by 50%, increasing carbon flux toward the shikimate pathway. Co-expression of transketolase (tktA) further enhances E4P supply, improving shikimate titers by 1.65-fold compared to wild-type strains [4] [9].

Table 2: Metabolic Engineering Targets for Shikimate Pathway Optimization

Target GeneGene FunctionEngineering StrategyEffect on Aromatic Precursors
aroGfbrDAHP synthase (Phe-insensitive)Feedback-resistant mutant overexpression3.2-fold ↑ chorismate; 100 ppm ↑ 2-PE
pheABifunctional CM/PDTDeletion of regulatory domain; overexpression45% ↑ L-phenylalanine accumulation
ppsAPEP synthaseOverexpression2.1-fold ↑ PEP availability
tktATransketolaseOverexpression1.8-fold ↑ E4P pool

Critical breakthroughs involve expressing feedback-resistant enzymes. The aroGfbr gene from E. coli (encoding DAHP synthase insensitive to phenylalanine inhibition) increased chorismate availability in Pseudomonas putida DOT-T1E by 3.2-fold. When combined with a mutated chorismate mutase/prephenate dehydratase (pheAfbr), L-phenylalanine titers reached 4.5 g/L, directly enabling 120 ppm 2-phenylethanol production. In Enterobacter-derived systems, combinatorial overexpression of tktA (transketolase) and ppsA (PEP synthase) increased intracellular PEP and E4P pools by 2.1-fold and 1.8-fold, respectively. This intervention boosted phenylpyruvate availability by 68%, resulting in 320 mg/L 2-phenylethanol in recombinant E. coli – the highest reported de novo titer in prokaryotes. Further optimization employed adaptive laboratory evolution to silence competing pathways like phenylpyruvate decarboxylase side reactions, which previously diverted >30% of carbon flux toward dead-end metabolites [1] [4] [9].

Heterologous Expression of Decarboxylases and Alcohol Dehydrogenases in Model Organisms

Recombinant production of 2-(3-(isopentyloxy)phenyl)ethanol necessitates efficient expression of two key enzymes: phenylpyruvate decarboxylases (PPDCs) and broad-specificity alcohol dehydrogenases (ADHs). Prokaryotic PPDCs like Kdc4427 from Enterobacter sp. CGMCC 5087 exhibit superior catalytic efficiency for phenylpyruvate derivatives (Vmax = 185 U/mg, Km = 0.45 mM) compared to yeast ARO10 (Vmax = 97 U/mg, Km = 1.2 mM). When codon-optimized kdc4427 and adh4428 were co-expressed in Escherichia coli BL21(DE3) with upstream shikimate pathway genes (aroGfbr, pheA), 2-phenylethanol titers reached 260 mg/L – 4.6-fold higher than strains expressing Saccharomyces cerevisiae ARO10/ADH2. This enhancement is attributed to higher solubility and correct folding of prokaryotic enzymes in the bacterial host [9].

Table 3: Heterologous Enzyme Performance in Model Organisms

Enzyme SystemHostKm (mM)Vmax (U/mg)2-PE Titer (mg/L)
Enterobacter Kdc4427 + Adh4428E. coli BL21(DE3)0.45 ± 0.03185 ± 8.5320 ± 15
S. cerevisiae ARO10 + ADH2E. coli BL21(DE3)1.20 ± 0.1197 ± 6.257 ± 4
Rhodospirillum rubrum Kdc + P. putida AdhP. putida DOT-T1E0.68 ± 0.05142 ± 7.1120 ± 8

Transport engineering further optimizes product yields. Membrane modifications in Pseudomonas putida DOT-T1E – a solvent-tolerant chassis – prevent cytoplasmic accumulation of inhibitory aldehydes. Expression of Rhodospirillum rubrum phenylpyruvate decarboxylase (kdc) and endogenous alcohol dehydrogenase (adh) in this strain enabled 120 ppm 2-phenylethanol production from xylose/glucose mixtures. Notably, the P. putida system outperforms E. coli in agro-industrial waste utilization, achieving 82–100 ppm 2-phenylethanol from corn stover hydrolysates due to innate resistance to phenolic inhibitors. Current efforts focus on fusing ADH with peptide tags (e.g., SKIK) to enhance enzyme solubility and co-localize reduction steps with decarboxylation, minimizing aldehyde-mediated toxicity [1] [7] [9].

Properties

Product Name

2-(3-(Isopentyloxy)phenyl)ethanol

IUPAC Name

2-[3-(3-methylbutoxy)phenyl]ethanol

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11,14H,6-9H2,1-2H3

InChI Key

BKZZEXDNPSSBAD-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)CCO

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)CCO

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